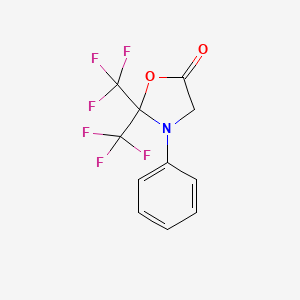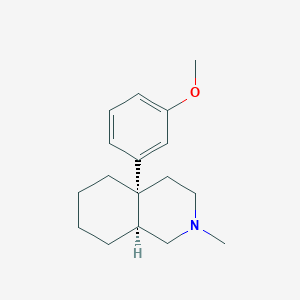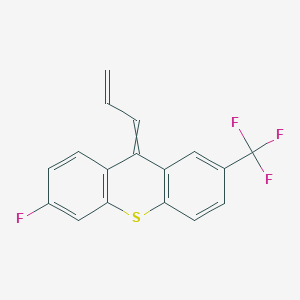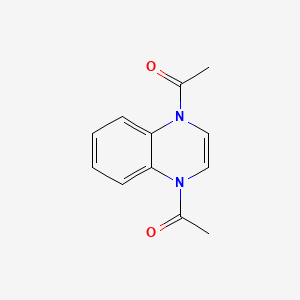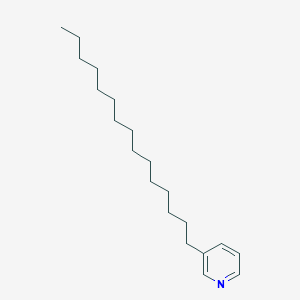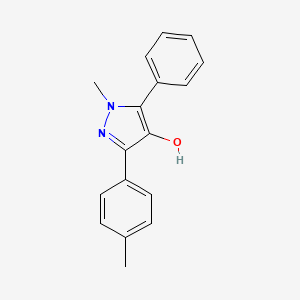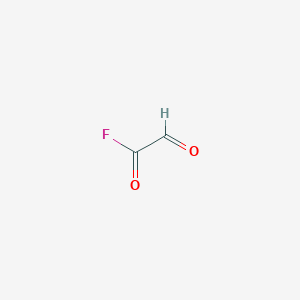
Oxoacetyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxoacetyl fluoride is a chemical compound with the molecular formula C₂H₂FO₂. It is an acyl fluoride, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxoacetyl fluoride can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:
(CH3CO)2O+HF→CH3COF+CH3COOH
In this reaction, acetic acid is produced as a byproduct .
Another method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. One such method is the electrochemical fluorination process, where organic substrates are electrolyzed in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Oxoacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and hydrogen fluoride.
Reduction: It can be reduced to acetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Water: Facilitates hydrolysis.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products
Amides: Formed from substitution reactions with amines.
Acetic Acid: Produced from hydrolysis.
Acetaldehyde: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Oxoacetyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which oxoacetyl fluoride exerts its effects involves its high reactivity due to the presence of the carbonyl and fluorine groups. These groups make it a strong electrophile, capable of reacting with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Fluoride: Similar in structure but lacks the oxo group.
Trifluoroacetyl Fluoride: Contains three fluorine atoms, making it more reactive.
Chloroacetyl Fluoride: Contains a chlorine atom instead of fluorine, resulting in different reactivity.
Uniqueness
Oxoacetyl fluoride is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and fluorine groups. This makes it particularly useful in selective fluorination reactions and as a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
60556-83-4 |
|---|---|
Molekularformel |
C2HFO2 |
Molekulargewicht |
76.03 g/mol |
IUPAC-Name |
2-oxoacetyl fluoride |
InChI |
InChI=1S/C2HFO2/c3-2(5)1-4/h1H |
InChI-Schlüssel |
BITVLRXIXBFBAR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


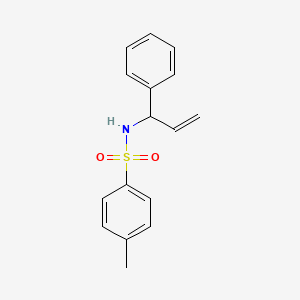
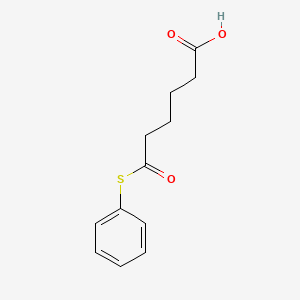

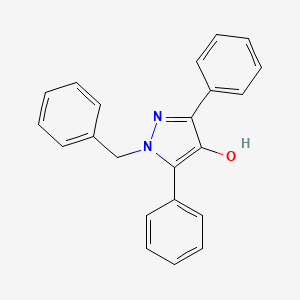


![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
